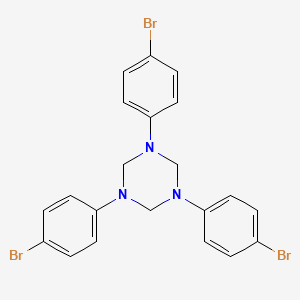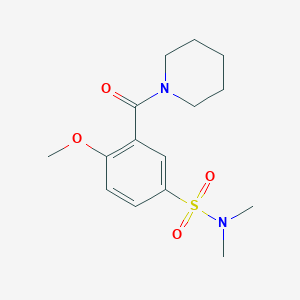![molecular formula C17H27N3O3S B4773810 N-[4-(diethylamino)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4773810.png)
N-[4-(diethylamino)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide
Übersicht
Beschreibung
N-[4-(diethylamino)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide, also known as Sildenafil, is a pharmaceutical compound that is widely used for treating erectile dysfunction and pulmonary arterial hypertension. The compound was first synthesized in 1989 by a team of researchers at Pfizer, led by Peter Ellis and Nicholas Terrett. Since then, Sildenafil has been extensively studied for its mechanism of action, physiological effects, and potential applications in various fields of scientific research.
Wirkmechanismus
N-[4-(diethylamino)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide works by inhibiting the enzyme phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and the pulmonary vasculature. By inhibiting PDE5, this compound increases the levels of cGMP, leading to relaxation of smooth muscle cells and increased blood flow to the penis and lungs.
Biochemical and Physiological Effects
Apart from its effects on the erectile and pulmonary systems, this compound has also been shown to have several other biochemical and physiological effects. These include modulation of the immune system, inhibition of platelet aggregation, and reduction of oxidative stress. This compound has also been shown to have a neuroprotective effect, possibly through its ability to increase levels of brain-derived neurotrophic factor (BDNF).
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-[4-(diethylamino)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide for laboratory experiments is its well-established mechanism of action and pharmacokinetics. This makes it a useful tool for studying various physiological and biochemical processes, including the effects of PDE5 inhibition on cellular signaling pathways and gene expression. However, this compound also has several limitations, including its relatively low potency and specificity for PDE5, as well as its potential for off-target effects on other PDE isoforms and cellular pathways.
Zukünftige Richtungen
There are several potential future directions for research on N-[4-(diethylamino)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide, including:
1. Development of more potent and selective PDE5 inhibitors for the treatment of erectile dysfunction and other diseases.
2. Investigation of the role of this compound in the treatment of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
3. Studies on the effects of this compound on the immune system and its potential for use in the treatment of autoimmune diseases.
4. Exploration of the potential of this compound as a neuroprotective agent for the prevention and treatment of neurodegenerative diseases.
5. Investigation of the effects of this compound on cellular signaling pathways and gene expression, with the aim of identifying new targets for drug development.
Conclusion
This compound is a well-studied pharmaceutical compound with a wide range of potential applications in various fields of scientific research. Its mechanism of action, physiological effects, and potential for the treatment of various diseases make it a useful tool for investigating various physiological and biochemical processes. However, further research is needed to fully understand the potential of this compound and its derivatives for the development of new drugs and therapies.
Wissenschaftliche Forschungsanwendungen
Apart from its well-known clinical applications, N-[4-(diethylamino)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide has also been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is the role of this compound in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Several studies have shown that this compound can improve cognitive function, reduce inflammation, and protect against neuronal damage in animal models of these diseases.
Eigenschaften
IUPAC Name |
N-[4-(diethylamino)phenyl]-1-methylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S/c1-4-19(5-2)16-10-8-15(9-11-16)18-17(21)14-7-6-12-20(13-14)24(3,22)23/h8-11,14H,4-7,12-13H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJJADPHSOFHBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-methyl-2-(4-morpholinyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4773731.png)
![1-[(4-fluorobenzyl)sulfonyl]-3-methylpiperidine](/img/structure/B4773734.png)

![methyl 7-methyl-2,4-dioxo-1-phenyl-3-(4-vinylbenzyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4773743.png)
![5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methyl-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B4773750.png)
![3-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B4773758.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B4773765.png)
![N-{1-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazol-5-yl}butanamide](/img/structure/B4773771.png)
![4-butoxy-N-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4773773.png)
![3-chloro-N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4773777.png)
![5,5-dimethyl-3-[3-(3-phenoxyphenoxy)propyl]-2,4-imidazolidinedione](/img/structure/B4773788.png)
![2-fluoro-N-(3-{N-[(4-nitrophenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B4773798.png)
![N-(4-{[(3-methylbenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4773821.png)
